6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of LP-360924 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the reductive debromination of a bromonaphthyl precursor using deuterium gas, palladium on carbon, and triethylamine in dimethylformamide at ambient temperature . This method has been employed for the radiolabelling of LP-360924, which is crucial for its use in autoradiography and binding studies .
Chemical Reactions Analysis
LP-360924 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reductive debromination is a key reaction in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include deuterium gas, palladium on carbon, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LP-360924 has several scientific research applications, particularly in the study of G protein-coupled receptors. It is used as a tool compound to investigate the function of GPR139, which is implicated in the modulation of locomotor activity and food intake . The compound has been employed in various studies to understand the spatial expression of GPR139 in the brain using autoradiography . Additionally, LP-360924 is used in high-throughput screening to identify other agonists and antagonists of GPR139 .
Mechanism of Action
LP-360924 exerts its effects by acting as an agonist of the G protein-coupled receptor GPR139 . The activation of GPR139 by LP-360924 leads to an increase in intracellular cyclic adenosine monophosphate levels, which is a key signaling molecule . This activation is predominantly coupled to the Gαs protein, which stimulates adenylyl cyclase and increases cyclic adenosine monophosphate production .
Comparison with Similar Compounds
LP-360924 is unique in its high potency and selectivity as an agonist of GPR139 . Similar compounds include:
LP-471756: An antagonist of GPR139.
LP-114958: Another antagonist of GPR139.
L-tryptophan and L-phenylalanine: Endogenous agonists of GPR139.
Compared to these compounds, LP-360924 stands out due to its synthetic origin and its use as a surrogate agonist in research applications .
Properties
Molecular Formula |
C26H30N10O3S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
[2-[[4-methoxy-6-(3-methoxypropylamino)-1,3,5-triazin-2-yl]amino]-4-phenyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C26H30N10O3S/c1-38-17-7-12-27-22-31-23(33-25(32-22)39-2)34-26-30-19(18-8-4-3-5-9-18)20(40-26)21(37)35-13-15-36(16-14-35)24-28-10-6-11-29-24/h3-6,8-11H,7,12-17H2,1-2H3,(H2,27,30,31,32,33,34) |
InChI Key |
OIRCJRUZRVLDFA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC(=NC(=N1)OC)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.